Itacnosertib - 1628870-27-8

Itacnosertib

Catalog Number: EVT-270142
CAS Number: 1628870-27-8
Molecular Formula: C26H28N8O
Molecular Weight: 468.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Itacnosertib is an orally bioavailable inhibitor of activin A receptor type 1 (activin receptor-like kinase 2; ALK2; ALK-2; ACRV1), with potential antineoplastic activity. Upon oral administration,itacnosertib targets, binds to and inhibits the activity of ALK-2. This prevents ALK-2-mediated signaling and inhibits cell growth in ALK-2-overexpressing tumor cells. In addition, in cancer and inflammatory conditions, ALK-2 is upregulated in response to increased signaling of pro-inflammatory cytokines, especially interleukin-6 (IL-6), and enhances the secretion of hepcidin, a peptide liver hormone and a key modulator of iron homeostasis. Blocking ALK-2-mediated pathways in inflammation and cancer leads to a decrease of hepcidin expression and restores plasma iron levels, thereby preventing low serum iron levels and anemia of chronic disease (ACD). ALK-2, a serine/threonine receptor kinase, is constitutively activated due to activating mutations or upregulated upstream signaling pathways in inflammatory conditions and certain types of cancer.
Synthesis Analysis

The synthesis of Itacnosertib involves several steps that emphasize the construction of its complex molecular framework. While specific proprietary methods may not be publicly disclosed, general synthetic approaches for similar compounds typically include:

  • Building Blocks: The synthesis often starts with readily available aromatic and heterocyclic compounds that serve as building blocks.
  • Coupling Reactions: Key reactions may involve cross-coupling techniques such as Suzuki or Buchwald-Hartwig coupling, which facilitate the formation of carbon-carbon bonds.
  • Functional Group Modifications: Subsequent steps may include the introduction of functional groups through nucleophilic substitutions or electrophilic additions to achieve the desired pharmacophore.

Technical details regarding specific reagents, conditions, and yields are often proprietary but are critical for optimizing the synthesis for scale-up in pharmaceutical applications.

Molecular Structure Analysis

The molecular structure of Itacnosertib reveals a complex arrangement that contributes to its biological activity. The compound features:

  • Core Structure: A central scaffold that includes multiple nitrogen atoms, which are crucial for binding interactions with the target receptor.
  • Substituents: Various substituents that enhance solubility and bioavailability, making Itacnosertib suitable for oral administration.

Data regarding its molecular geometry can be obtained from computational modeling studies or X-ray crystallography if available. The three-dimensional conformation plays a significant role in its interaction with biological targets.

Chemical Reactions Analysis

Itacnosertib undergoes several chemical reactions that are essential for its function as a therapeutic agent:

  • Binding Reactions: The primary reaction involves binding to the activin A receptor type 1, inhibiting downstream signaling pathways that promote tumor growth.
  • Metabolic Reactions: In vivo, Itacnosertib may undergo metabolic transformations primarily in the liver, involving cytochrome P450 enzymes which affect its pharmacokinetics.

Understanding these reactions is critical for predicting efficacy and safety profiles during drug development.

Mechanism of Action

The mechanism of action of Itacnosertib centers around its ability to inhibit the activin A receptor type 1. This inhibition disrupts signaling pathways associated with cell proliferation and differentiation, particularly in cancer cells.

  • Signal Transduction Interference: By blocking receptor activation, Itacnosertib prevents the activation of SMAD proteins, which are key mediators in transforming growth factor-beta signaling pathways.
  • Impact on Tumor Microenvironment: The compound may also influence surrounding stromal cells, altering tumor microenvironments conducive to cancer progression.

Quantitative data from preclinical studies indicate significant reductions in tumor growth rates when Itacnosertib is administered alongside standard therapies.

Physical and Chemical Properties Analysis

The physical and chemical properties of Itacnosertib are essential for understanding its behavior in biological systems:

  • Molecular Weight: Approximately 440.56 g/mol.
  • Solubility: Itacnosertib exhibits moderate solubility in organic solvents and limited solubility in water, which influences formulation strategies.
  • Stability: The compound's stability under physiological conditions is critical for maintaining therapeutic efficacy.

These properties can be assessed through standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Applications

Itacnosertib has promising applications primarily in oncology:

  • Cancer Treatment: It is being investigated for use in various malignancies where activin A signaling contributes to disease progression. Clinical trials are ongoing to evaluate its efficacy alone or in combination with other therapies.
  • Research Tool: Beyond therapeutic applications, Itacnosertib serves as a valuable research tool for studying activin signaling pathways and their implications in disease models.
Introduction to Itacnosertib: Context and Significance

Historical Development of ALK2 Inhibitors

The development of ALK2 (Activin Receptor-Like Kinase-2) inhibitors represents a targeted approach to modulate dysregulated bone morphogenetic protein (BMP) signaling pathways. Initial ALK2 inhibitors emerged from phenotypic screening in zebrafish embryos, leading to the discovery of Dorsomorphin, a pyrazolo[1,5-a]pyrimidine-based compound with significant kinase off-target activity and metabolic instability [1]. Subsequent optimization yielded LDN-193189 (a 4-quinoline derivative) and LDN-212854 (5-quinoline variant), which improved ALK2 potency, selectivity, and metabolic stability. Parallel efforts identified the distinct pyridine scaffold of K02288, though poor solubility limited its utility [1]. These early inhibitors established critical structure-activity relationships:

  • Hinge binding: All inhibitors form hydrogen bonds with His286 in ALK2's ATP-binding pocket
  • Selectivity challenges: High sequence homology (82–85%) in the ATP-binding pocket across ALK subtypes complicates selectivity, particularly over ALK5 (linked to cardiac toxicity) [1]
  • Macrocyclization: Innovations like OD-36 and OD-52 enhanced kinome-wide selectivity through macrocyclic constraints [1]

Table 1: Evolution of ALK2 Inhibitors

GenerationRepresentative CompoundsKey Improvements
FirstDorsomorphinInitial in vivo activity
SecondLDN-193189, K02288Enhanced potency and metabolic stability
ThirdLDN-212854, LDN-214117Improved selectivity over ALK5
AdvancedOD-36, Itacnosertib (TP-0184)Macrocyclic selectivity; clinical candidates

Classification of Itacnosertib Within Targeted Therapies

Itacnosertib (TP-0184) is a small-molecule inhibitor classified under precision oncology therapeutics targeting specific kinase dysregulations. Its core characteristics include:

  • Dual-target inhibition: Primarily inhibits ACVR1/ALK2 (IC₅₀ = 8 nM) with secondary activity against FLT3 (IC₅₀ = 1.2–6.4 nM in FLT3-mutated AML cells), positioning it as a multi-kinase inhibitor [8] [9]
  • Chemical lineage: Shares structural motifs with earlier ALK2 inhibitors, including heterocyclic cores optimizing ATP-pocket binding, but incorporates novel modifications enhancing CNS penetrance for glioma applications [6]
  • Therapeutic categorization:
  • Oncology: Investigated for diffuse intrinsic pontine glioma (DIPG) and AML via ALK2/FLT3 pathway disruption
  • Hematology: Phase 2 evaluation for anemia in myelodysplastic syndromes (NCT04623996) through hepcidin modulation [9]

Table 2: Molecular Classification of Itacnosertib

PropertyItacnosertibComparison to Typical ALK Inhibitors
Primary targetACVR1/ALK2ALK (e.g., Crizotinib)
Secondary targetsFLT3, JAK2 (IC₅₀ = 8540 nM)ROS1, MET (e.g., Lorlatinib)
Chemical scaffoldQuinoline-amine derivativePyrazolo[1,5-a]pyrimidine (e.g., LDN-193189)
Development statusPhase 2 (hematology), discontinued (solid tumors)Multiple approved (e.g., Alectinib)

Rationale for ALK2 Inhibition in Disease Pathology

ALK2 inhibition by Itacnosertib addresses pathogenic mechanisms in oncologic and non-oncologic conditions:

  • Fibrodysplasia Ossificans Progressiva (FOP): >95% of cases involve the R206H mutation in ALK2's GS domain, causing ligand-independent activation and constitutive BMP/SMAD1/5 signaling. This drives heterotopic ossification, validated in ALK2-Q207D mouse models where ALK2 inhibitors (e.g., LDN-193189) prevented ossification [1]
  • Diffuse Intrinsic Pontine Glioma (DIPG): 25% of DIPGs harbor ALK2 mutations (G328V/E/W, R206H), promoting tumor growth via enhanced SMAD phosphorylation. Itacnosertib's CNS-penetrant properties enable targeting of pontine lesions, with survival extension demonstrated in HSJD-DIPG-007 xenograft models [1] [6]
  • Anemia of Chronic Disease (ACD): ALK2 mediates hepcidin upregulation in inflammation. Itacnosertib reduced hepcidin induction and normalized serum iron in murine turpentine and lung cancer models, supporting its investigation in anemia disorders [9]

Table 3: Pathological Mechanisms of ALK2 Signaling

DiseaseALK2 MutationConsequenceItacnosertib's Action
FOPR206H (GS domain)FKBP12 binding disruption; Activin-A hyperresponsivenessRestores basal SMAD1/5 signaling
DIPGG328V/E/W (kinase domain)Enhanced autophosphorylation; ligand-independent activationInhibits oncogenic SMAD phosphorylation
Anemia of InflammationWild-type ALK2 overexpressionHepcidin-mediated iron sequestrationSuppresses inflammatory hepcidin induction

Properties

CAS Number

1628870-27-8

Product Name

Itacnosertib

IUPAC Name

2-N-[3-methoxy-4-(4-methylpiperazin-1-yl)phenyl]-4-N-(2-pyridin-2-ylpyridin-3-yl)pyrimidine-2,4-diamine

Molecular Formula

C26H28N8O

Molecular Weight

468.6 g/mol

InChI

InChI=1S/C26H28N8O/c1-33-14-16-34(17-15-33)22-9-8-19(18-23(22)35-2)30-26-29-13-10-24(32-26)31-21-7-5-12-28-25(21)20-6-3-4-11-27-20/h3-13,18H,14-17H2,1-2H3,(H2,29,30,31,32)

InChI Key

XSQKEVGTZSBVBR-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC=CC(=N3)NC4=C(N=CC=C4)C5=CC=CC=N5)OC

Solubility

Soluble in DMSO

Synonyms

Itacnosertib

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC=CC(=N3)NC4=C(N=CC=C4)C5=CC=CC=N5)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.